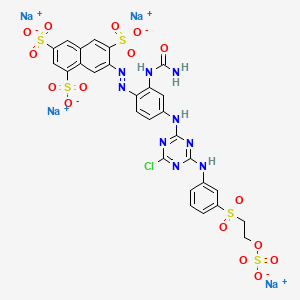

C.I. Reactive Yellow 145

CAS No.: 93050-80-7

Cat. No.: VC8475465

Molecular Formula: C28H20ClN9Na4O16S5

Molecular Weight: 1026.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 93050-80-7 |

|---|---|

| Molecular Formula | C28H20ClN9Na4O16S5 |

| Molecular Weight | 1026.3 g/mol |

| IUPAC Name | tetrasodium;7-[[2-(carbamoylamino)-4-[[4-chloro-6-[3-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]naphthalene-1,3,6-trisulfonate |

| Standard InChI | InChI=1S/C28H24ClN9O16S5.4Na/c29-25-34-27(31-15-2-1-3-17(10-15)55(40,41)7-6-54-59(51,52)53)36-28(35-25)32-16-4-5-20(21(11-16)33-26(30)39)37-38-22-13-19-14(9-24(22)58(48,49)50)8-18(56(42,43)44)12-23(19)57(45,46)47;;;;/h1-5,8-13H,6-7H2,(H3,30,33,39)(H,42,43,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)(H2,31,32,34,35,36);;;;/q;4*+1/p-4 |

| Standard InChI Key | UIEBGVDTKLYGTN-UHFFFAOYSA-J |

| SMILES | C1=CC(=CC(=C1)S(=O)(=O)CCOS(=O)(=O)[O-])NC2=NC(=NC(=N2)Cl)NC3=CC(=C(C=C3)N=NC4=CC5=C(C=C(C=C5C=C4S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)N.[Na+].[Na+].[Na+].[Na+] |

| Canonical SMILES | C1=CC(=CC(=C1)S(=O)(=O)CCOS(=O)(=O)[O-])NC2=NC(=NC(=N2)Cl)NC3=CC(=C(C=C3)N=NC4=CC5=C(C=C(C=C5C=C4S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)N.[Na+].[Na+].[Na+].[Na+] |

Introduction

Chemical Identity and Structural Properties of C.I. Reactive Yellow 145

Molecular Characterization

C.I. Reactive Yellow 145 (CAS 93050-80-7) is an anionic sulfonated azo dye with the molecular formula and a molecular weight of 1026.3 g/mol . Its IUPAC name, tetrasodium;7-[[2-(carbamoylamino)-4-[[4-chloro-6-[3-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]naphthalene-1,3,6-trisulfonate, reflects the presence of multiple sulfonate groups () and a chlorotriazine ring . The Canonical SMILES notation confirms a conjugated system with 11 rotatable bonds and a topological polar surface area of 457 Ų, facilitating water solubility and fiber reactivity .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 1026.3 g/mol |

| Hydrogen Bond Donors | 4 |

| Hydrogen Bond Acceptors | 23 |

| Rotatable Bonds | 11 |

| Topological PSA | 457 Ų |

Reactive Functional Groups

The dye’s reactivity stems from its vinylsulfone () and chlorotriazine groups, which form covalent bonds with hydroxyl groups in cellulose during alkaline dyeing. This mechanism ensures superior wash-fastness compared to non-reactive dyes. Quantum chemical analyses reveal that the azo linkage () and sulfonate substituents lower the LUMO energy (-3.2 eV), enhancing electrophilic attack on fibers .

Synthesis and Industrial Production

Manufacturing Process

RY145 synthesis involves a four-step sequence:

-

Sulfonation: Naphthalene derivatives are sulfonated using oleum to introduce sulfonate groups.

-

Diazotization: Aromatic amines react with nitrous acid () at 0–5°C to form diazonium salts.

-

Coupling: The diazonium salt couples with a naphthol derivative under pH 6–7, forming the azo chromophore.

-

Triazine Functionalization: Reacting with cyanuric chloride () introduces the reactive chlorotriazine group.

Industrial-scale production maintains strict pH (5.5–6.5) and temperature (10–15°C) controls to achieve >95% purity. Post-synthesis ion exchange ensures tetrasodium salt formation for enhanced solubility.

Industrial Applications and Market Dynamics

Textile Dyeing

RY145 dominates cotton dyeing due to its -hydroxyethylsulfone sulfate group, which forms ether bonds () with cellulose under pH 10–11. Exhaust dyeing at 60°C achieves 85–90% fixation rates, reducing hydrolyzed dye waste.

Plastics and Polymers

In polyethylene terephthalate (PET) coloration, RY145 exhibits exceptional thermal stability up to 280°C, making it suitable for injection-molded products . Market data indicate a 23% increase in RY145 demand for plastic packaging since 2022, driven by sustainability trends favoring opaque, lightfast containers .

Table 2: Global Market Projections (2024–2030)

| Parameter | 2022 Baseline | 2030 Projection | CAGR |

|---|---|---|---|

| Market Size | $0.5 Billion | $0.8 Billion | 6.5% |

| Textile Segment Share | 68% | 62% | -0.9% |

| Plastics Segment Growth | 18% | 27% | +2.1% |

Environmental Fate and Advanced Remediation Strategies

Ozonation and UV Degradation

UV-enhanced ozonation (UV/O₃) achieves 80% total organic carbon (TOC) removal for 500 mg/L RY145 solutions within 150 minutes . Hydroxyl radicals () attack the azo bond (), generating intermediates like sulfanilic acid and 1,3,6-naphthalenetrisulfonate .

Photocatalytic Discoloration

Graphene quantum dot-TiO₂ nanocomposites (15GQD–TiO₂) achieve 99.3% RY145 discoloration under visible light via superoxide radicals () . Langmuir–Hinshelwood kinetics reveal a reaction constant , with 7% efficiency loss after seven reuse cycles .

Regulatory and Sustainability Challenges

Despite its industrial utility, RY145’s persistence in wastewater (half-life >120 days under anaerobic conditions) necessitates advanced oxidation treatments. The European Chemicals Agency (ECHA) classifies it as an aquatic hazard (H411), driving research into bio-based alternatives like laccase-mediated degradation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume